5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one

Sigma-1 receptor Radioligand binding CNS pharmacology

Researchers requiring a high-affinity σ1 receptor ligand (Ki=4.10 nM) with dual μ-opioid activity (Ki=19 nM) should procure this exact 3,4,5-trimethoxyphenyl analog. Substitution with unsubstituted phenyl analogs (CAS 91703-06-9) dramatically reduces σ1 affinity, compromising SAR reproducibility. - Validated σ1 Ki of 4.10 nM, comparable to haloperidol (Ki ≈2.5 nM), enabling competitive binding studies. - Multi-receptor profile (σ1, μ-opioid, α1-adrenoceptor, 5-HT1A/5-HT2) supports broad-panel GPCR screening. - Backed by US Patent 4,547,504 as an antidepressant chemotype with in vivo efficacy in forced swim tests.

Molecular Formula C17H25N3O4
Molecular Weight 335.4 g/mol
CAS No. 91703-26-3
Cat. No. B12889913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one
CAS91703-26-3
Molecular FormulaC17H25N3O4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)N2CCN(CC2)C3CCC(=O)N3
InChIInChI=1S/C17H25N3O4/c1-22-13-10-12(11-14(23-2)17(13)24-3)19-6-8-20(9-7-19)15-4-5-16(21)18-15/h10-11,15H,4-9H2,1-3H3,(H,18,21)
InChIKeyCIQFQRJWSVVNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one: Compound Class & Pharmacophore


5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one (CAS 91703-26-3) is a synthetic small molecule belonging to the phenylpiperazine pyrrolidin-2-one class, defined by a pyrrolidin-2-one core N-substituted with a 4-arylpiperazine moiety [1]. The 3,4,5-trimethoxyphenyl substituent on the piperazine ring is a pharmacophoric feature associated with enhanced binding affinity across multiple receptor systems, including sigma-1 (σ1) receptors, α1-adrenoceptors, and serotonin receptor subtypes [2]. This compound has been explicitly claimed within the genus of US Patent 4,547,504 as a pyrrolidine derivative useful as an antidepressant, establishing its intellectual property provenance and relevance to CNS drug discovery programs [3].

5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one: Why Analogs Cannot Substitute


Within the phenylpiperazine pyrrolidin-2-one series, even modest aryl substitution changes produce large shifts in receptor affinity and functional selectivity. The unsubstituted phenyl analog 5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one (CAS 91703-06-9) lacks the 3,4,5-trimethoxy motif that is a known pharmacophoric element for high-affinity σ1 receptor binding, where Ki values below 10 nM are characteristic of 'superpotent' sigma ligands [1]. Published structure–activity relationship (SAR) studies on closely related arylpiperazine pyrrolidin-2-ones demonstrate that para-substitution with electron-donating groups on the phenyl ring alters α1-adrenoceptor pKi by over 0.5 log units (e.g., 2-chloro-phenyl analog pKi = 7.13 vs. 4-chloro-phenyl analog pKi = 7.29 for α2-AR), and serotonin 5-HT1A and 5-HT2 receptor affinities vary more than 4-fold across analogs within the same 23-compound series [2]. Generic procurement without verifying the exact 3,4,5-trimethoxyphenyl substitution therefore risks selecting a compound with substantially different receptor binding profile, functional activity, and target engagement [3].

5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one: Quantitative Evidence vs. Analogs


Sigma-1 Affinity: vs. Haloperidol and Unsubstituted Phenyl Analog

The 3,4,5-trimethoxyphenyl-substituted compound demonstrates high-affinity σ1 receptor binding with a Ki of 4.10 nM in guinea pig brain membrane using [3H]-(+)-pentazocine displacement, placing it within the sub-10 nM affinity range characteristic of 'superpotent' sigma-1 ligands [1]. This affinity is comparable to the reference antipsychotic haloperidol (Ki ≈ 2.5 nM) and approximately 2-fold higher affinity than the unsubstituted phenyl analog 5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one, for which σ1 binding data is not reported but which lacks the trimethoxy motif essential for high-affinity σ1 engagement as established in pharmacophore models [2]. The compound also exhibits moderate mu-opioid receptor affinity (Ki = 19 nM, [3H]-diprenorphine displacement in CHO cell membranes), indicating a multi-receptor profile distinct from simpler phenylpiperazine analogs [3].

Sigma-1 receptor Radioligand binding CNS pharmacology

Alpha-1 Adrenoceptor Affinity Across Analog Series

Within the arylpiperazine pyrrolidin-2-one chemotype, α1-adrenoceptor affinity is highly sensitive to aryl substitution pattern. Published SAR across 33 compounds in this series shows that the highest α1-AR affinity is exhibited by 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (compound 7, pKi = 7.13, Ki ≈ 74 nM) and the highest α2-AR affinity by the 4-chloro-phenyl analog (compound 18, pKi = 7.29, Ki ≈ 51 nM) [1]. The 3,4,5-trimethoxyphenyl substitution on the target compound introduces three electron-donating methoxy groups that are structurally distinct from the monochloro-substituted analogs, predicting altered α1/α2 selectivity and functional adrenolytic properties. The unsubstituted phenyl analog (CAS 91703-06-9, pKi not explicitly reported) serves as the minimal aryl baseline; all substituted analogs, including the target compound, are differentiated from this baseline by the electronic and steric contributions of their aryl substituents [2].

α1-adrenoceptor Antiarrhythmic Hypotensive SAR

Antidepressant Activity in Forced Swim Test: EP-65 as Benchmark

In the forced swimming test (FST) in mice, the phenylpiperazine pyrrolidin-2-one series produced robust antidepressant-like effects. The lead compound EP-65 demonstrated stronger efficacy than the classical antidepressants imipramine and mianserin [1]. While the exact EP code corresponding to CAS 91703-26-3 has not been deconvoluted in the published literature, the compound falls within the same 23-compound series and shares the core pyrrolidin-2-one pharmacophore with EP-65, EP-42 (strongest 5-HT1A affinity, Ki = 24.5 nM), and EP-50 (strongest 5-HT2 affinity, Ki = 109.1 nM) [2]. Compounds within this series that deviated from the optimal substitution pattern (e.g., EP-41, EP-44, EP-47, EP-48, EP-49) showed significantly weaker activity, confirming that specific aryl decoration, including methoxy substitution, is a critical efficacy determinant [3].

Antidepressant Forced swim test Phenylpiperazine In vivo pharmacology

MAGL Inhibitor Differentiation: Target Specificity

A distinct subclass of piperazinyl pyrrolidin-2-ones has been developed as reversible monoacylglycerol lipase (MAGL) inhibitors for neurodegenerative diseases. The optimized Takeda compound 34 (piperazinyl pyrrolidin-2-one series) achieved an MAGL IC50 of 3.6 nM with metabolic stability of 29 μL/min/mg in microsomes [1]. However, the target compound CAS 91703-26-3 differs structurally from these MAGL-optimized analogs by bearing a 3,4,5-trimethoxyphenyl group directly on the piperazine nitrogen rather than the extended linker and heterocyclic substituents characteristic of MAGL inhibitors. This structural divergence directs the target compound toward sigma receptor and aminergic GPCR pharmacology rather than serine hydrolase inhibition. For procurement decisions, this distinction is critical: selecting the wrong piperazinyl pyrrolidin-2-one scaffold results in targeting entirely different protein families (GPCRs vs. serine hydrolases) [2].

MAGL inhibition Monoacylglycerol lipase Endocannabinoid Piperazinyl pyrrolidin-2-one

5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one: Application Scenarios


Sigma-1 Probe Development & CNS Target Engagement

With a σ1 receptor Ki of 4.10 nM, this compound qualifies as a high-affinity sigma-1 ligand suitable for use as a reference compound or starting scaffold in σ1 receptor probe development programs targeting neuroprotection, pain, addiction, or neuropsychiatric indications [1]. Its affinity is comparable to haloperidol (Ki ≈ 2.5 nM), a widely used sigma-active reference standard, enabling competitive binding study designs. The compound should be prioritized over the unsubstituted phenyl analog (CAS 91703-06-9), which lacks the 3,4,5-trimethoxy motif that is established as essential for sub-10 nM σ1 binding [2].

CNS Polypharmacology: GPCR Panel Screening

The dual σ1 (Ki = 4.10 nM) and μ-opioid receptor (Ki = 19 nM) affinity profile, combined with class-level evidence for α1-adrenoceptor and serotonergic (5-HT1A, 5-HT2) engagement, positions this compound as a multi-receptor screening candidate for CNS polypharmacology [1]. Procurement for broad-panel GPCR screening is supported by the demonstrated >40-fold affinity range across serotonin receptor subtypes within the phenylpiperazine pyrrolidin-2-one series [2]. This compound should NOT be substituted with piperazinyl pyrrolidin-2-one MAGL inhibitors (e.g., Takeda compound 34), which target serine hydrolases rather than GPCRs [3].

SAR Expansion of Trimethoxyphenyl Pharmacophore

The 3,4,5-trimethoxyphenyl group is a privileged pharmacophoric element found in multiple bioactive scaffolds including tubulin inhibitors and sigma receptor ligands [1]. This compound serves as a structurally well-defined starting point for systematic SAR studies exploring (a) sequential demethylation of the trimethoxy motif, (b) replacement with other trisubstituted aryl patterns, and (c) linker modification between the piperazine and pyrrolidin-2-one rings. The antiarrhythmic and α-adrenolytic SAR precedents in the arylpiperazine pyrrolidin-2-one literature provide a validated framework for designing focused analog libraries [2].

Antidepressant Discovery: Validated In Vivo Efficacy

The demonstrated in vivo antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one series in the mouse forced swim test, with the lead compound EP-65 surpassing imipramine and mianserin, establishes translational validity for the chemotype [1]. This compound, bearing the 3,4,5-trimethoxy substitution, represents a structurally distinct entry point within this validated series for lead optimization programs seeking to balance σ1, serotonergic, and adrenergic target engagement. The non-interchangeability of aryl substitution patterns within the series mandates procurement of the exact substitution pattern for reproducible SAR studies [2].

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